molecular formula C9H6BrNO3 B1499850 Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate CAS No. 1083196-29-5

Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate

Cat. No. B1499850
CAS RN: 1083196-29-5
M. Wt: 256.05 g/mol
InChI Key: VGBZSSLEHHHGPW-UHFFFAOYSA-N
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Description

“Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate” is a chemical compound with the empirical formula C9H6BrNO3 . It has a molecular weight of 256.05 . This compound is typically used by researchers in the field of chemistry .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate” can be represented by the SMILES string COC(=O)c1cc2cc(Br)cnc2[nH]1 . This indicates that the compound contains a bromine atom (Br) and a pyridine ring, among other features .

Scientific Research Applications

Efficient Synthesis and Biological Activities

A study by Ahmad et al. (2017) outlined an efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. This research emphasized the production of novel pyridine derivatives, showcasing the versatility of bromopyridines in synthesizing compounds with potential biological activities. The compounds exhibited anti-thrombolytic, biofilm inhibition, and haemolytic activities, with specific derivatives showing significant potential against clot formation in human blood and inhibition against Escherichia coli (Ahmad et al., 2017).

Novel Compounds and Cytotoxicity

Huang et al. (2017) synthesized novel pyridyl–Pyrazole-3-One Derivatives, highlighting the chemical diversity achievable with bromopyridines. These compounds were tested for their cytotoxicity against various tumor cell lines, demonstrating selective cytotoxicity, which underscores the potential of bromopyridine derivatives in developing anticancer agents (Huang et al., 2017).

Corrosion Inhibition

El-Lateef et al. (2015) investigated the use of synthesized Schiff bases containing bromopyridine moieties for the inhibition of carbon steel corrosion in acidic media. This study exemplifies the application of bromopyridine derivatives in materials science, particularly in enhancing the durability and lifespan of metals in corrosive environments (El-Lateef et al., 2015).

Synthesis of Heterocyclic Compounds

Research by Shiotani and Morita (1986) on the synthesis of furo[3,2-b]pyridine from ethyl 3-hydroxypiconate demonstrates the foundational chemical transformations that bromopyridine derivatives undergo to create structurally complex and functionally diverse heterocycles. This type of research is pivotal for the development of new pharmaceuticals and materials (Shiotani & Morita, 1986).

Antiprotozoal Agents

A study by Ismail et al. (2004) explored the synthesis of imidazo[1,2-a]pyridines with antiprotozoal properties, indicating the role of bromopyridine derivatives in the development of new therapeutic agents against protozoal infections. This research not only expands the chemical utility of bromopyridine derivatives but also highlights their potential in addressing global health challenges (Ismail et al., 2004).

Future Directions

The future directions for the study of “Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate” and related compounds could include further exploration of their potential as anti-inflammatory agents , as well as their synthesis and characterization .

properties

IUPAC Name

methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBZSSLEHHHGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669926
Record name Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate

CAS RN

1083196-29-5
Record name Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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